3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-bromophenylmethyl group: This step often involves a nucleophilic substitution reaction where a brominated aromatic compound reacts with a suitable nucleophile.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.
Addition of the butyl group: This step can be achieved through alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine derivatives: Compounds with similar core structures but different substituents.
Sulfonamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-2-3-11-21-16-9-4-5-10-17(16)25(22,23)20-18(21)24-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHFGLMMXZQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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